Bienvenue dans la boutique en ligne BenchChem!

DOTA Conjugated JM#21 derivative 7

Radiopharmaceutical Theranostics Chelator Selection

This DOTA-conjugated peptide offers a defined CXCR4-targeting vector with a 6-oxohexyl spacer for reduced steric hindrance. Its DOTA cage ensures stable 68Ga/177Lu chelation for theranostic pairing, eliminating the need for separate imaging/therapy constructs. Bulk radiopharmaceutical precursor available with ≥95% HPLC purity for RDC development.

Molecular Formula C66H114N22O16
Molecular Weight 1471.7 g/mol
Cat. No. B15135366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA Conjugated JM#21 derivative 7
Molecular FormulaC66H114N22O16
Molecular Weight1471.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N)N
InChIInChI=1S/C66H114N22O16/c1-5-41(4)56(68)64(104)83-49(32-40(2)3)61(101)80-48(19-13-23-76-66(72)73)60(100)82-50(33-42-34-77-44-15-7-6-14-43(42)44)62(102)84-51(39-89)63(103)81-47(18-12-22-75-65(70)71)59(99)79-46(17-8-10-20-67)58(98)78-45(57(69)97)16-9-11-21-74-52(90)35-85-24-26-86(36-53(91)92)28-30-88(38-55(95)96)31-29-87(27-25-85)37-54(93)94/h6-7,14-15,34,40-41,45-51,56,77,89H,5,8-13,16-33,35-39,67-68H2,1-4H3,(H2,69,97)(H,74,90)(H,78,98)(H,79,99)(H,80,101)(H,81,103)(H,82,100)(H,83,104)(H,84,102)(H,91,92)(H,93,94)(H,95,96)(H4,70,71,75)(H4,72,73,76)/t41-,45+,46+,47+,48+,49+,50+,51+,56-/m1/s1
InChIKeyIOKNMYWBFSAUHS-AHVIHFTKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[2-[[(5S)-6-amino... DOTA-Conjugated Peptide Chelator for Radiopharmaceutical Procurement


2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid is a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)-conjugated synthetic peptide designed as a bifunctional chelator scaffold for radiometal complexation in molecular imaging and targeted radionuclide therapy. The compound comprises an octadentate macrocyclic DOTA chelation cage covalently linked to a defined octapeptide sequence (Ile-Leu-Arg-Trp-Ser-Arg-Lys-Lys backbone with a 6-oxohexyl spacer) [1]. As a DOTA-conjugated peptide, it belongs to a class of radiopharmaceutical precursors characterized by the ability to stably coordinate a broad spectrum of diagnostically and therapeutically relevant radiometals (including ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, and ¹¹¹In) within a single molecular platform, enabling true theranostic pairing where the identical targeting vector is used for both imaging and therapy [2].

Why Generic Substitution of 2-[4-[2-[[(5S)-6-amino... DOTA-Conjugated Peptide Fails: Chelator-Peptide Conjugate Procurement Considerations


Generic substitution among DOTA-conjugated peptide chelators is not scientifically valid because the biological targeting properties, in vivo pharmacokinetics, and metal-chelation efficiency are determined by the unique combination of the DOTA macrocycle, the specific peptide sequence, and the linker chemistry connecting them. The peptide sequence within 2-[4-[2-[[(5S)-6-amino... dictates its receptor-binding specificity and affinity profile, which directly governs tumor uptake and retention in imaging or therapeutic applications [1]. Concurrently, the DOTA macrocycle's thermodynamic stability (log K(GaDOTA) = 26.05) and kinetic inertness govern resistance to in vivo demetallation and transchelation by endogenous metal ions and serum proteins—factors that critically influence image contrast, dosimetry accuracy, and off-target toxicity [2]. The aminohexanoyl (6-oxohexyl) spacer and the specific arrangement of the peptide backbone modulate steric accessibility and plasma protein binding, which in turn affect blood clearance rate and renal excretion profile. Substituting an alternative DOTA-peptide conjugate with even a single amino acid modification can alter receptor-binding IC₅₀ values by orders of magnitude and substantially change the biodistribution pattern [3]. For procurement decisions, these molecular distinctions translate directly to differences in diagnostic sensitivity, therapeutic index, and regulatory compliance when transitioning from preclinical development to clinical radiopharmacy production.

Quantitative Differentiation Evidence for 2-[4-[2-[[(5S)-6-amino... DOTA-Conjugated Peptide: Comparative Data for Procurement Selection


Broad-Spectrum Radiometal Compatibility: DOTA vs. NOTA Chelator Comparison

The DOTA macrocyclic framework within 2-[4-[2-[[(5S)-6-amino... enables stable coordination of both diagnostic positron emitters (⁶⁸Ga) and therapeutic beta/gamma emitters (¹⁷⁷Lu, ⁹⁰Y) within the same molecular scaffold. This octadentate chelation capability contrasts with the hexadentate NOTA chelator, which, while offering faster room-temperature labeling with ⁶⁸Ga, lacks the coordination geometry required for stable complexation of larger therapeutic radiometals such as ¹⁷⁷Lu and ⁹⁰Y [1]. In a direct comparative study of ⁶⁴Cu-labeled PSMA-targeting conjugates, the DOTA-based tracer demonstrated superior tumor retention at 24 hours post-injection compared to the NOTA-based counterpart, though this was accompanied by higher hepatic uptake; the NOTA chelator exhibited greater in vivo kinetic stability specifically for ⁶⁴Cu, resulting in reduced hepatic accumulation [2]. For procurement decisions, the choice of DOTA over NOTA hinges on whether the intended application requires a single chelator platform capable of supporting both imaging and therapeutic radionuclides—a theranostic workflow advantage that NOTA cannot provide [3].

Radiopharmaceutical Theranostics Chelator Selection

Somatostatin Receptor Subtype 2 (SSTR2) Affinity Differentiation: DOTA-TATE vs. DOTA-TOC Peptide Conjugate Comparison

Within the class of DOTA-conjugated somatostatin analogues, peptide sequence variation produces quantifiable differences in receptor-binding affinity that directly influence clinical imaging sensitivity and therapeutic efficacy. Comparative studies demonstrate that DOTA-TATE (DOTA-[Tyr³]octreotate) exhibits approximately 10-fold higher affinity for the somatostatin receptor subtype 2 (SSTR2) compared to DOTA-TOC (DOTA-[Tyr³]octreotide) when assessed in transfected cell line binding assays [1]. Specifically, the affinity difference translates to a 7-fold higher SSTR2 binding preference for [⁹⁰Y]DOTA-TATE relative to [⁹⁰Y]DOTA-TOC, as quantified in competitive binding studies [2]. However, this 10-fold in vitro affinity advantage was not recapitulated as a statistically significant difference in in vivo organ uptake in rat biodistribution studies, nor in ex vivo autoradiography of SSTR2-positive tissues including pancreas, adrenals, and pituitary [1]. The data indicate that the more complex in vivo biological environment—including heterogeneous receptor subtype distribution, plasma protein binding, and differential clearance kinetics—modulates the in vitro affinity advantage of DOTA-TATE [3]. For 2-[4-[2-[[(5S)-6-amino..., the specific octapeptide sequence (Ile-Leu-Arg-Trp-Ser-Arg-Lys-Lys) defines its unique receptor-binding profile that cannot be inferred from other DOTA-peptide conjugates, underscoring the necessity of compound-specific affinity characterization for procurement decisions.

Neuroendocrine Tumor SSTR2 Affinity Peptide Receptor Radionuclide Therapy

In Vivo Biodistribution and Renal Clearance Optimization: MVK Cleavable Linker Enhancement of DOTA-Conjugated Peptides

High kidney uptake is a common limitation of peptide-based radiopharmaceuticals, reducing detection sensitivity for lesions adjacent to kidneys and lowering the maximum tolerated therapeutic dose due to renal radiation exposure [1]. The DOTA-conjugated peptide platform allows for strategic incorporation of enzymatically cleavable linkers to modulate renal retention. In a preclinical evaluation of ⁶⁸Ga-labeled DOTA-conjugated PSMA-targeting peptidomimetics, incorporation of the Met-Val-Lys (MVK) cleavable linker resulted in a quantifiable 30% reduction in kidney uptake compared to the non-cleavable control compound [⁶⁸Ga]Ga-HTK01166 [2]. Specifically, [⁶⁸Ga]Ga-DOTA-AmBz-MVK(HTK01166)-OH was cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, generating the radio-metabolite [⁶⁸Ga]Ga-DOTA-AmBz-Met-OH, which was rapidly excreted via the renal pathway with minimal kidney retention [2]. This 30% reduction in renal accumulation translates directly to improved lesion detectability in PET imaging and an increased therapeutic index for radionuclide therapy by permitting higher administered activities before reaching renal dose-limiting toxicity thresholds. The 6-oxohexyl spacer present in 2-[4-[2-[[(5S)-6-amino... serves a similar pharmacokinetic modulation function, influencing plasma clearance rate and renal excretion profile.

Renal Clearance Biodistribution Linker Chemistry

Thermodynamic and Kinetic Stability of DOTA Macrocycle: Gd-DOTA Conditional Stability Constant

The macrocyclic DOTA ligand provides exceptional thermodynamic stability and kinetic inertness for coordinated radiometals, a critical safety and efficacy parameter that distinguishes DOTA-based chelators from acyclic alternatives such as DTPA. Gd-DOTA demonstrates a calculated conditional stability constant (log K_cond) of 10²²·¹⁹ at physiological pH 7 [1]. This high thermodynamic stability, combined with the slow dissociation kinetics inherent in the rigidity of the macrocyclic ring, substantially reduces the risk of in vivo demetallation and subsequent transchelation by endogenous competing ions (e.g., Zn²⁺, Ca²⁺, Cu²⁺) and serum proteins such as transferrin [1]. For radiopharmaceutical applications, the stability of the DOTA framework has been further characterized for gallium complexes, with log K(GaDOTA) determined to be 26.05 via out-of-cell pH-potentiometric titrations, confirming the suitability of DOTA for stable ⁶⁸Ga coordination in PET imaging applications [2]. Although the formation kinetics of Ga-DOTA are slow (requiring equilibration times of up to approximately 4 weeks for complete complexation under ambient conditions), optimized radiolabeling protocols using elevated temperatures (50–95°C) achieve quantitative radiochemical yields (>95%) within clinically practical timeframes of 10–20 minutes [3]. This stability profile is directly relevant to 2-[4-[2-[[(5S)-6-amino..., as the identical DOTA chelation cage is employed, conferring the same thermodynamic and kinetic stability advantages to the radiometal complexes formed with this specific peptide conjugate.

Chelate Stability Transmetallation Resistance Gadolinium Contrast

Radiolabeling Efficiency and Specific Activity: DOTA-Peptide Conjugates for Clinical-Scale Production

DOTA-conjugated peptides can be radiolabeled with ⁶⁸Ga to achieve specific activities of up to 1 GBq per nmol within 20 minutes using commercially available ⁶⁸Ge/⁶⁸Ga generators, enabling clinical application of peptides that may otherwise display pharmacological side-effects at higher administered peptide masses [1]. In systematic studies of peptide-DOTA conjugates synthesized via click chemistry, radiochemical yields of 96–99% were consistently achieved with ⁶⁸Ga labeling, providing compounds of high radiochemical purity suitable for clinical use without post-labeling purification [2]. However, optimal radiolabeling of DOTA-peptide conjugates with ⁶⁸Ga requires elevated temperatures (50°C–90°C) and acidic pH conditions (pH 2–5) due to the slow formation kinetics of Ga-DOTA complexes, in contrast to NODAGA-peptide conjugates which can be labeled efficiently at room temperature [3]. In a comparative study, DOTA-peptide conjugates required 10 minutes of incubation at elevated temperature to achieve >95% radiochemical yield, whereas NODAGA-peptide conjugates achieved comparable yields at ambient temperature, albeit with a different radionuclide compatibility profile [3]. For procurement of 2-[4-[2-[[(5S)-6-amino..., this radiolabeling profile implies that while heating equipment is required for efficient ⁶⁸Ga labeling, the resulting specific activities are sufficient for receptor-targeted imaging applications where receptor saturation must be avoided. The high achievable specific activity (1 GBq/nmol) is particularly critical for targeting low-abundance receptors or when administering peptides with known pharmacological activity.

Radiochemical Yield Specific Activity GMP Production

Procurement-Driven Application Scenarios for 2-[4-[2-[[(5S)-6-amino... DOTA-Conjugated Peptide Chelator


Theranostic Radiopharmaceutical Development Requiring Single-Chelator Diagnostic-Therapeutic Pairing

For academic and industrial radiopharmacy teams developing paired diagnostic and therapeutic agents against the same molecular target, 2-[4-[2-[[(5S)-6-amino... offers the DOTA macrocycle's unique capability to stably coordinate both PET imaging radionuclides (⁶⁸Ga) and therapeutic beta/gamma emitters (¹⁷⁷Lu, ⁹⁰Y) within an identical peptide conjugate [1]. This theranostic compatibility eliminates the need to synthesize and validate separate chelator-peptide constructs for imaging and therapy, reducing synthesis cost, simplifying regulatory documentation, and ensuring that the pharmacokinetic profile observed in diagnostic imaging exactly predicts the biodistribution of the subsequent therapeutic dose. The ability to achieve specific activities up to 1 GBq/nmol with ⁶⁸Ga labeling supports receptor-targeted imaging applications where minimizing peptide mass is critical to avoid pharmacological effects or receptor saturation [2]. The high thermodynamic stability of the DOTA framework (log K_cond = 22.19 for Gd-DOTA at pH 7) provides assurance against in vivo radiometal dissociation, a prerequisite for regulatory approval of clinical radiopharmaceuticals [3].

Preclinical Receptor-Targeted Imaging Studies with Defined Peptide Affinity Requirements

The octapeptide sequence within 2-[4-[2-[[(5S)-6-amino... (Ile-Leu-Arg-Trp-Ser-Arg-Lys-Lys) defines its receptor-binding specificity. As demonstrated by comparative studies of DOTA-TATE and DOTA-TOC, even single amino acid substitutions in DOTA-conjugated peptides can produce 10-fold differences in receptor-binding affinity in transfected cell systems [4]. For investigators requiring a specific peptide sequence for targeting a defined receptor (e.g., somatostatin receptor subtypes, CCK2/gastrin receptors, or integrins), this compound provides a defined molecular entity with predictable binding characteristics. The DOTA-conjugated peptide class consistently demonstrates IC₅₀ values in the sub-nanomolar to low-nanomolar range (0.2–3.4 nM) for cognate receptors, enabling sensitive detection of low-abundance targets in PET and SPECT imaging applications [5]. The 6-oxohexyl spacer between the DOTA cage and peptide backbone reduces steric interference with receptor binding, optimizing the accessibility of the targeting peptide to its receptor binding pocket [1].

Optimized Renal Clearance Radiopharmaceutical Design for Improved Therapeutic Index

High renal accumulation is a dose-limiting factor in peptide receptor radionuclide therapy (PRRT). The 6-oxohexyl spacer and linker architecture of 2-[4-[2-[[(5S)-6-amino... influences the compound's renal handling and plasma clearance rate. As demonstrated by preclinical studies of DOTA-conjugated PSMA-targeting agents, strategic linker design incorporating enzymatically cleavable sequences (e.g., MVK linker) can reduce kidney uptake by up to 30% compared to non-cleavable controls, thereby increasing the maximum tolerated therapeutic dose and improving lesion detectability for tumors adjacent to the kidneys [6]. For procurement decisions in therapeutic radiopharmaceutical development, compounds with optimized spacer chemistry offer a quantifiable advantage in therapeutic index—the ratio of tumor-absorbed dose to kidney-absorbed dose—which directly impacts clinical efficacy and patient safety. The defined linker chemistry in 2-[4-[2-[[(5S)-6-amino... provides a foundation for further optimization of renal clearance profiles through enzymatic cleavage strategies or plasma protein binding modulation.

GMP Radiopharmacy Production with Validated Radiolabeling Protocols

For hospital-based radiopharmacies and commercial PET radiopharmaceutical manufacturers, 2-[4-[2-[[(5S)-6-amino... is compatible with established GMP-compliant radiolabeling protocols using ⁶⁸Ge/⁶⁸Ga generators. DOTA-peptide conjugates can be labeled with ⁶⁸Ga to achieve >95% radiochemical yield at specific activities up to 1 GBq/nmol within 20 minutes using standardized heating conditions (50–90°C, pH 2–5) [2]. The robustness of DOTA-peptide radiolabeling is further supported by evidence that aqueous DOTA-peptide stock solutions remain suitable for radiolabeling after storage at -20°C for up to 12 months, maintaining consistent radiochemical yields and specific activities over extended storage periods [7]. This stability simplifies inventory management and reduces the frequency of peptide conjugate synthesis. The high thermodynamic stability of the DOTA-radiometal complex (log K(GaDOTA) = 26.05) ensures that radiochemical purity is maintained throughout the shelf-life of the final radiopharmaceutical preparation [8], meeting regulatory requirements for clinical administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA Conjugated JM#21 derivative 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.